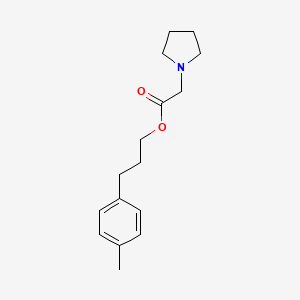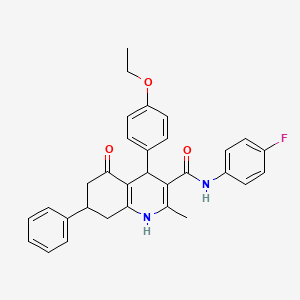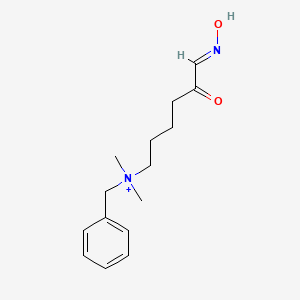![molecular formula C18H18N2O7S B11644023 Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11644023.png)
Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both acetamidobenzenesulfonamido and dicarboxylate functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Acetamidobenzenesulfonamido Group: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-acetamidobenzenesulfonamide.
Introduction of the Dicarboxylate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学的研究の応用
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The acetamide group can be hydrolyzed under acidic conditions, which may affect its biological activity . The compound may also interact with enzymes and proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
4-Acetamidobenzenesulfonamide: A simpler compound with similar functional groups.
1,3-Dimethylbenzene: Shares the dimethylbenzene core structure.
Benzenesulfonamides: A class of compounds with sulfonamide groups.
Uniqueness
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C18H18N2O7S |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
dimethyl 5-[(4-acetamidophenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H18N2O7S/c1-11(21)19-14-4-6-16(7-5-14)28(24,25)20-15-9-12(17(22)26-2)8-13(10-15)18(23)27-3/h4-10,20H,1-3H3,(H,19,21) |
InChIキー |
BEDMQARKLDUNBP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11643947.png)
![Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate](/img/structure/B11643954.png)
![(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B11643962.png)
![(5Z)-5-({3-Ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11643963.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643964.png)

![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11643974.png)
![4-[(4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B11643977.png)
![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)

![N-(4-bromophenyl)-2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11644017.png)
